molecular formula C28H27N3O4 B11413282 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11413282
M. Wt: 469.5 g/mol
InChI Key: AJUZZSNPYDNRNL-UHFFFAOYSA-N
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Description

4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative in the presence of a base such as sodium hydroxide.

    Synthesis of the hydroxyphenyl intermediate: This step involves the reaction of a phenol derivative with a suitable reagent to introduce the hydroxy group.

    Formation of the methoxypropyl intermediate: This step involves the reaction of a propyl derivative with methanol in the presence of an acid catalyst.

    Cyclization to form the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core: This step involves the reaction of the three intermediates under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzyloxy and hydroxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzyloxy group may yield a benzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a promising compound for drug development.

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties, such as stability and reactivity, make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-(4-phenylmethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H27N3O4/c1-34-17-7-16-31-27(20-12-14-21(15-13-20)35-18-19-8-3-2-4-9-19)24-25(29-30-26(24)28(31)33)22-10-5-6-11-23(22)32/h2-6,8-15,27,32H,7,16-18H2,1H3,(H,29,30)

InChI Key

AJUZZSNPYDNRNL-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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